N-(4-Cyanothian-4-yl)-2-ethylbenzamide

Descripción

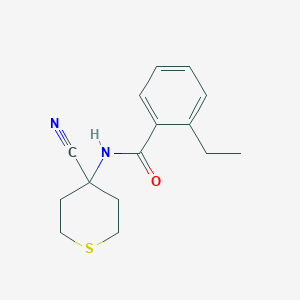

N-(4-Cyanothian-4-yl)-2-ethylbenzamide is a benzamide derivative characterized by a 2-ethylbenzamide moiety linked to a 4-cyanothian ring. The thian ring (a saturated six-membered sulfur heterocycle) at position 4 is substituted with a cyano group (-CN), a strong electron-withdrawing substituent. This structural configuration confers unique electronic and steric properties:

Propiedades

IUPAC Name |

N-(4-cyanothian-4-yl)-2-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-2-12-5-3-4-6-13(12)14(18)17-15(11-16)7-9-19-10-8-15/h3-6H,2,7-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMVDFHHVVVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)NC2(CCSCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Observations :

- Bulky substituents (e.g., tert-butyl in 1c) reduce yields (32–70%) due to steric effects .

- Electron-withdrawing groups (e.g., nitro in 4MNB) may hinder coupling reactions, though specific yields are unreported .

Physical Properties

Melting points and crystallinity are influenced by substituent polarity and molecular symmetry:

Key Observations :

- Cyano-substituted analogs (e.g., 1g) exhibit elevated melting points (up to 205°C) due to strong intermolecular dipole interactions .

- The target’s 4-cyanothian group may further enhance crystallinity compared to halogenated derivatives (e.g., 4MNB), as cyano groups promote tighter molecular packing.

Spectroscopic and Structural Characteristics

IR Spectroscopy :

- Cyano group: Strong absorption near 2200–2250 cm⁻¹ (C≡N stretch), absent in halogenated analogs .

- Amide carbonyl : Stretching at ~1650–1700 cm⁻¹, influenced by electron-withdrawing substituents (e.g., -CN reduces electron density at C=O, shifting absorption upward) .

NMR Spectroscopy :

- 2-Ethyl group : Characteristic triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.6 ppm, CH₂) in $ ^1 \text{H} $ NMR .

- Cyano-thian ring: Deshielded carbons adjacent to -CN (δ ~115–120 ppm in $ ^{13} \text{C} $ NMR) .

Crystallography :

- Derivatives like 4MNB exhibit two molecules per asymmetric unit, suggesting steric or electronic influences on packing .

- Chloro and methoxy substituents (e.g., in 4-Chloro-N-(2-methoxyphenyl)-benzamide) result in planar benzamide conformations, with C=O bond lengths (~1.22 Å) typical for amides .

Key Observations :

- The target’s cyano group will dominate its spectroscopic profile, with distinct IR and NMR signatures differentiating it from halogenated analogs.

- Crystallographic studies of similar compounds suggest that the target’s saturated thian ring may adopt a chair conformation, optimizing steric and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.